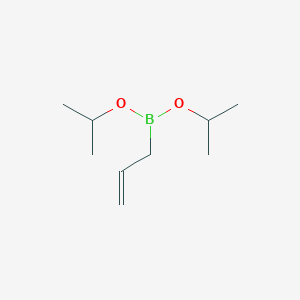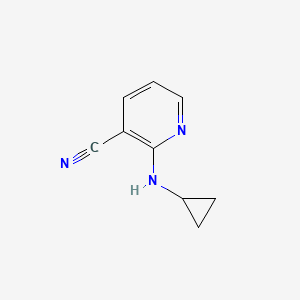
2-(环丙基氨基)烟腈
描述
2-(Cyclopropylamino)nicotinonitrile is a chemical compound with the molecular formula C9H9N3 . It belongs to the class of nicotinonitrile derivatives .
Synthesis Analysis
The synthesis of 2-(Cyclopropylamino)nicotinonitrile involves the reaction of 2-chloro-3-pyridinecarbonitrile with cyclopropylamine in ethanol and water at 30°C for 0.5h, followed by heating at reflux temperature for 20 hours . Another synthesis method involves the reaction of 2-(cyclopropylamino)nicotinonitrile with water and potassium hydroxide in isopropyl alcohol at 80°C for 12 hours .Molecular Structure Analysis
The molecular structure of 2-(Cyclopropylamino)nicotinonitrile is based on structures generated from information available in ECHA’s databases . The molecular formula is C9H9N3 , and the molecular weight is 159.19 .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-(Cyclopropylamino)nicotinonitrile include its molecular formula (C9H9N3), molecular weight (159.19), and its structural formula .科学研究应用
合成方法
FeCl3 促进的合成: 已开发出一种合成多芳基化烟腈(包括 2-(环丙基氨基)烟腈)的新方法,该方法使用 FeCl3 促进缩合环化反应。这种方法有效地生产各种取代的烟腈,这些烟腈在生物学研究中具有重要意义 (Iwai 等人,2022 年)。
微波辅助合成: 另一种方法涉及微波辅助合成,以有效地创建烟腈衍生物。该技术以其快速和自动化的过程而著称,能够生产出多种烟腈化合物 (Krasavin 等人,2015 年)。
生物学和药学性质
抗菌活性: 某些烟腈衍生物(包括 2-(环丙基氨基)烟腈)已显示出有希望的抗菌活性。这包括对金黄色葡萄球菌和粪肠球菌菌株的功效,表明在对抗细菌感染方面具有潜在应用 (Mekky 和 Sanad,2022 年)。
对癌细胞的细胞毒性: 烟腈衍生物已针对其对各种癌细胞系的细胞毒性进行了评估。一些化合物显示出显着的细胞毒性,表明在开发抗肿瘤剂方面具有潜在用途 (Ibrahim 等人,2018 年)。
光物理性质
- 发光性质: 对烟腈衍生物的光物理性质的研究揭示了它们作为蓝光发射材料的潜力。这为它们在光电应用中的使用开辟了道路 (Ahipa 等人,2014 年)。
安全和危害
2-(Cyclopropylamino)nicotinonitrile is classified as hazardous under the CLP (Classification Labelling and Packaging) Regulation . It has hazard statements H302, H315, H319, and H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .
属性
IUPAC Name |
2-(cyclopropylamino)pyridine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3/c10-6-7-2-1-5-11-9(7)12-8-3-4-8/h1-2,5,8H,3-4H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQVWMXLKPISDFN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC2=C(C=CC=N2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60467817 | |
| Record name | 2-(cyclopropylamino)nicotinonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60467817 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Cyclopropylamino)nicotinonitrile | |
CAS RN |
52583-90-1 | |
| Record name | 2-(cyclopropylamino)nicotinonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60467817 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Cyclopropylamino-nicotinonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

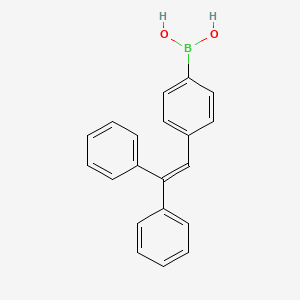

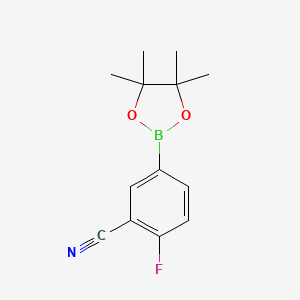
![1-(2-Fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carboximidamide](/img/structure/B1354165.png)
![[(2R,3S,5R)-5-(6-Aminopurin-9-yl)-3-benzoyloxyoxolan-2-yl]methyl benzoate](/img/structure/B1354166.png)
![4-Chlorothieno[2,3-b]pyridine-5-carbonitrile](/img/structure/B1354171.png)
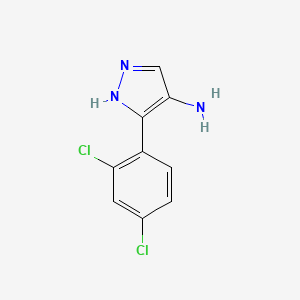
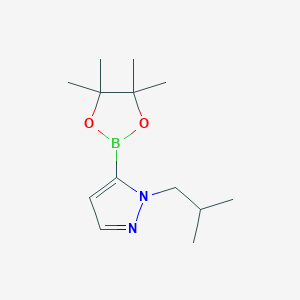

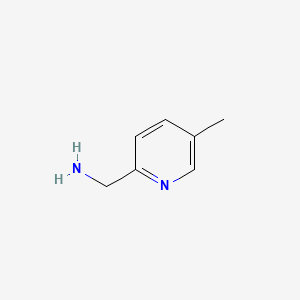
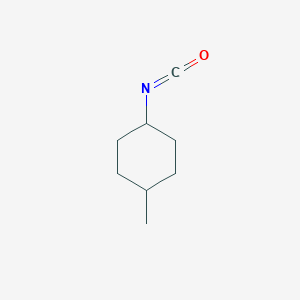

![Phenyl [5-(trifluoromethyl)pyridin-2-yl]carbamate](/img/structure/B1354181.png)
